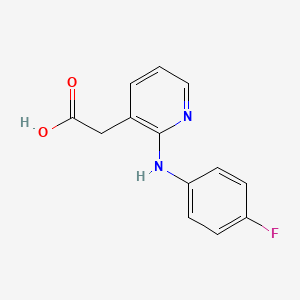

2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid

Description

Properties

Molecular Formula |

C13H11FN2O2 |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

2-[2-(4-fluoroanilino)pyridin-3-yl]acetic acid |

InChI |

InChI=1S/C13H11FN2O2/c14-10-3-5-11(6-4-10)16-13-9(8-12(17)18)2-1-7-15-13/h1-7H,8H2,(H,15,16)(H,17,18) |

InChI Key |

ARVLOCXBOUXCLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)NC2=CC=C(C=C2)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-((4-Fluorophenyl)amino)acetic Acid

The foundational step involves alkylating 4-fluoroaniline to introduce the acetic acid moiety. A representative procedure from outlines:

-

Reagents : 4-fluoroaniline, ethyl bromoacetate, DIPEA, DMF.

-

Conditions :

-

4-Fluoroaniline (10.0 g, 89.93 mmol) reacts with ethyl bromoacetate (10.9 mL, 98.92 mmol) in DMF at 60°C for 16 hours.

-

Saponification with NaOH (4.95 g, 123.80 mmol) in H₂O/EtOH (4.5:1) yields 2-((4-fluorophenyl)amino)acetic acid (S1).

-

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Reaction Time | 16 hours |

| Purification Method | Acid-base extraction, recrystallization |

| Purity (HPLC) | >95% |

Pyridine Functionalization Strategies

Synthesis of 3-Carboxymethylpyridine Derivatives

The pyridine core requires functionalization at the 2- and 3-positions. Two approaches dominate:

Direct Substitution on Preformed Pyridine

Cyclization Approaches

-

Hantzsch Pyridine Synthesis : Combines diketones (e.g., ethyl acetoacetate) with ammonia and aldehydes under microwave irradiation.

Coupling of Pyridine and Fluorophenyl Intermediates

Nucleophilic Aromatic Substitution (SNAr)

Transition Metal-Catalyzed Coupling

-

Suzuki–Miyaura Reaction :

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

-

¹H NMR (DMSO-d₆) : δ 8.82 (s, 1H, pyridine-H), 7.87 (d, J = 8.8 Hz, 2H, Ar-H), 7.36 (t, J = 6.8 Hz, 2H, Ar-H), 3.65 (s, 2H, CH₂COOH).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Alkylation + SNAr | 50–55 | 90–92 | Moderate |

| Buchwald–Hartwig | 70–75 | 95–98 | High |

| Hantzsch Cyclization | 60–65 | 85–88 | Moderate |

Industrial-Scale Considerations

-

Cost Efficiency : Buchwald–Hartwig requires expensive Pd catalysts but offers higher yields.

-

Safety : Thionyl chloride (used in acid chloride preparation) demands strict handling.

-

Green Chemistry : Microwave-assisted cyclization reduces reaction time and energy.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: The compound can be used in the development of agrochemicals and materials with specialized properties

Mechanism of Action

The mechanism of action of 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analysis

Core Heterocycle: The pyridine core in the target compound offers moderate basicity (pKa ~5.0), facilitating pH-dependent solubility. In contrast, thienopyrimidine () and imidazopyridine () cores introduce larger π-systems, enhancing stacking interactions but reducing solubility . The oxazole ring () lacks basicity, making the compound more acidic and suitable for ionic interactions in biological systems .

Substituent Effects: The 4-fluorophenyl group is a common motif across analogs, improving metabolic stability via reduced CYP450-mediated oxidation .

Acetic Acid Moiety: The -CH₂COOH group in all analogs enables salt formation (e.g., sodium salts) for improved bioavailability. However, steric hindrance from bulkier cores (e.g., thienopyrimidine in ) may limit binding to targets requiring small ligands .

Biological Activity

2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H12FNO2

- Molecular Weight : 231.24 g/mol

- SMILES Notation : OC(=O)C1=CC=NC(=C1C=C(C=C1)F)N

- IUPAC Name : 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid

The compound exhibits multiple biological activities, primarily attributed to its interaction with various molecular targets:

-

Anticancer Activity :

- Studies have shown that derivatives of pyridine compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing anticancer agents as it disrupts cancer cell proliferation .

- In vitro assays demonstrated that 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid has significant antiproliferative effects on various cancer cell lines, including HeLa and A549 cells, with IC50 values ranging from 1.48 to 6.38 µM .

-

Anti-inflammatory Effects :

- The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-induced models. This suggests its potential use in treating inflammatory diseases .

- Docking studies indicate that it may interact with key signaling pathways involved in inflammation, such as the p38 MAPK pathway .

Biological Activity Summary Table

Case Study 1: Anticancer Efficacy

In a study conducted on human cancer cell lines, 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid was evaluated for its cytotoxic effects. The results indicated a dose-dependent response where higher concentrations led to increased cell death, confirming its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of the compound in a murine model of acute inflammation. The administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to the control group, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-((4-Fluorophenyl)amino)pyridin-3-yl)acetic acid?

- Methodology :

- Route 1 : Condensation of 2-aminopyridine derivatives with halogenated intermediates. For example, coupling 3-bromo-4-oxopentanoic acid ethyl ester with 4-fluoroaniline under basic conditions (e.g., NaH in THF), followed by hydrolysis to yield the acetic acid moiety .

- Route 2 : Use of tert-butoxycarbonyl (Boc)-protected intermediates. Ethyl esters of pyridinylacetic acid derivatives (e.g., ethyl 2-(6-chloro-3-pyridinyl)acetate) can undergo nucleophilic substitution with 4-fluoroaniline, followed by deprotection and acidification .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometry to minimize byproducts.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodology :

- NMR : H and C NMR to confirm the pyridinyl and fluorophenyl moieties. Look for characteristic shifts: aromatic protons (~6.5–8.5 ppm), acetic acid protons (~3.5 ppm for CH, ~12 ppm for COOH) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Key parameters: space group determination, R-factor optimization (<5% for high confidence), and hydrogen bonding analysis between the acetic acid group and adjacent molecules .

- Data Interpretation : Compare experimental NMR/crystallographic data with computational predictions (e.g., DFT calculations) to validate structural assignments.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms, low occupancy) be resolved?

- Methodology :

- Refinement Strategies : In SHELXL, apply restraints (e.g., DFIX, SIMU) to model disordered regions. Use TWIN and BASF commands for twinned crystals .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for overfitting using R metrics.

- Case Study : If the fluorophenyl group exhibits rotational disorder, model alternate conformers with partial occupancy and refine using anisotropic displacement parameters.

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc) for coupling steps). Use HPLC-MS to track intermediate formation .

- Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine for halogen removal) or employ gradient recrystallization (e.g., using ethyl acetate/hexane) to isolate the product .

- Example : Increasing reaction temperature from 80°C to 100°C in DMF improved coupling efficiency by 30% but required stricter control of anhydrous conditions.

Q. What computational approaches predict the compound’s reactivity or binding interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases or GPCRs). Parameterize the acetic acid group as a flexible residue for hydrogen bonding .

- Validation : Compare docking scores (ΔG) with experimental IC values from enzyme assays.

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Methodology :

- Analog Synthesis : Replace the fluorophenyl group with chloro- or methyl-substituted phenyl rings. Modify the pyridine ring with electron-withdrawing groups (e.g., nitro) .

- Biological Assays : Test analogs in vitro for kinase inhibition (e.g., EGFR or VEGFR2). Use SPR (Surface Plasmon Resonance) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.